Diethyl azelate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Immunomodulatory Activity

Studies suggest that DEA exhibits various immunomodulatory activities, meaning it can influence the immune system. Research has shown that DEA can:

- Increase the production of cytokines: Cytokines are signaling molecules involved in regulating the immune response. DEA has been shown to increase the production of certain beneficial cytokines, suggesting it might play a role in immune modulation .

- Suppress inflammatory responses: DEA has demonstrated anti-inflammatory properties in various cell lines and animal models. This suggests its potential application in treating conditions associated with chronic inflammation .

- Mitigate insulin resistance: Studies indicate that DEA might improve insulin sensitivity, potentially benefiting individuals with type 2 diabetes .

Potential Therapeutic Applications

Based on its observed properties, DEA is being explored for its potential therapeutic applications in various conditions, including:

- Skin disorders: As the parent molecule, azelaic acid, is already used as a topical treatment for acne and rosacea, researchers are exploring if DEA could offer similar benefits due to its potential anti-inflammatory and immunomodulatory effects .

- Brown recluse spider bite: A recent study suggests that DEA might be effective in treating brown recluse spider bites, a condition with limited treatment options .

- Other inflammatory conditions: Due to its anti-inflammatory properties, DEA is being investigated for its potential role in managing other conditions associated with chronic inflammation, such as arthritis and inflammatory bowel disease. However, more research is required in this area.

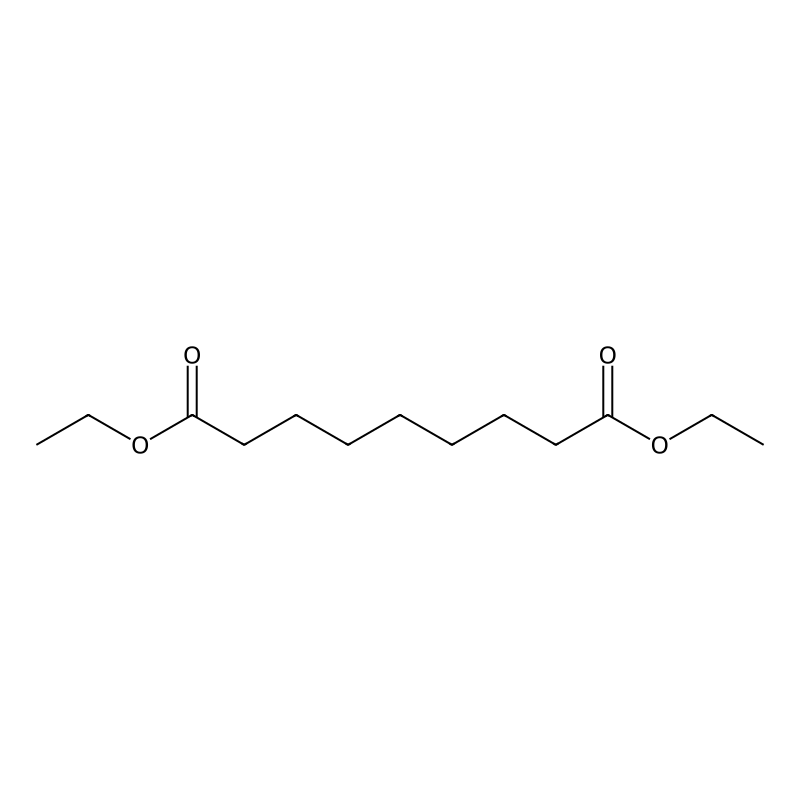

Diethyl azelate is an organic compound with the molecular formula C₁₃H₂₄O₄ and a molecular weight of 244.33 g/mol. It is classified as a diester of azelaic acid, known for its unique properties and applications in various fields. Diethyl azelate is also referred to as nonanedioic acid, diethyl ester, and azelaic acid, diethyl ester. The compound is characterized by its structure, which includes two ethyl groups attached to the azelate backbone, contributing to its physical and chemical properties .

- Plasticizer: The long alkyl chain and ester groups might enable diethyl azelate to act as a plasticizer, improving the flexibility of polymers.

- Insect repellent: Studies indicate repellent activity of diethyl azelate against certain mosquito species. Further research is needed to understand the underlying mechanism.

Additionally, diethyl azelate can undergo hydrolysis to yield azelaic acid and ethanol when treated with water under acidic or basic conditions. This reaction is significant for applications involving the release of azelaic acid from its ester form.

Recent studies have highlighted the biological activity of diethyl azelate, particularly in medical applications. Research indicates that it possesses immunomodulatory properties and can act as a plasma membrane fluidizer. In a clinical context, diethyl azelate has been investigated for its potential use in treating brown recluse spider bites, where it demonstrated efficacy in inhibiting hemolysis caused by spider venom . Additionally, it has shown anti-proliferative effects against various cancer cell lines when encapsulated in liposomal formulations, enhancing its therapeutic efficacy compared to free forms of azelaic acid .

Diethyl azelate can be synthesized through several methods:

- Fischer Esterification: The most common method involves reacting azelaic acid with ethanol in the presence of an acid catalyst.

- Transesterification: This method involves exchanging the alkoxy group of a different ester with ethanol.

- Direct Esterification: This process can also occur under specific conditions without the need for a catalyst.

These methods allow for variations in yield and purity depending on the reaction conditions used .

Diethyl azelate finds applications across various industries:

- Pharmaceuticals: Due to its biological activities, it is explored for therapeutic uses, particularly in dermatology and oncology.

- Cosmetics: It is utilized as an emollient and skin conditioning agent in cosmetic formulations.

- Chemical Synthesis: As an intermediate in organic synthesis, it serves as a building block for producing other chemical compounds.

Studies have explored the interactions of diethyl azelate with various biological systems. Its ability to inhibit phospholipase activity has been noted, suggesting potential mechanisms for its protective effects against venom-induced hemolysis. Diethyl azelate's interaction with erythrocyte membranes indicates that it may bind to lipophilic regions, affecting membrane fluidity and enzyme activity .

Diethyl azelate shares structural similarities with several other compounds derived from azelaic acid or related dicarboxylic acids. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Dimethyl Azelate | C₁₁H₂₂O₄ | Less hydrophobic than diethyl azelate; used in similar applications. |

| Diisopropyl Azelate | C₁₅H₂₈O₄ | Exhibits different solubility properties; potential use in solvents. |

| Diisobutyl Azelate | C₁₅H₂₈O₄ | Similar to diethyl but with varying lipophilicity; used in plasticizers. |

| Azelaic Acid | C₉H₁₈O₄ | The parent compound; exhibits anti-acne properties; less hydrophobic than esters. |

Diethyl azelate's unique balance between hydrophobicity and lipophilicity makes it particularly suitable for pharmaceutical applications compared to its analogs . Its ability to enhance membrane fluidity while maintaining stability distinguishes it from other esters derived from similar acids.

Diethyl azelate, a diester formed from azelaic acid and ethanol, represents an important industrial chemical with diverse applications [1]. The synthesis of this compound can be achieved through several esterification pathways, each with distinct characteristics and efficiency profiles [2].

Direct Esterification

The most straightforward approach to synthesizing diethyl azelate involves the direct esterification of azelaic acid with ethanol [3]. This reaction follows the general scheme:

HOOC-(CH₂)₇-COOH + 2 C₂H₅OH → C₂H₅OOC-(CH₂)₇-COOC₂H₅ + 2 H₂O

A typical laboratory-scale procedure involves combining azelaic acid with excess ethanol in the presence of an acid catalyst [1]. For instance, a documented method utilizes 20 grams of azelaic acid with 200 milliliters of anhydrous ethanol, with hydrogen chloride gas serving as the catalyst [1] [3]. This reaction typically achieves yields of 85-92% under reflux conditions maintained for 6-12 hours [2].

Acid Chloride Method

An alternative approach involves converting azelaic acid to its acid chloride intermediate before reaction with ethanol [4]. This two-step process proceeds as follows:

HOOC-(CH₂)₇-COOH → ClOC-(CH₂)₇-COCl → C₂H₅OOC-(CH₂)₇-COOC₂H₅

The acid chloride formation typically employs reagents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride [5]. While this method achieves higher yields (90-95%) and shorter reaction times (2-4 hours), it requires handling corrosive reagents and maintaining anhydrous conditions [4] [5].

Transesterification

Diethyl azelate can also be synthesized via transesterification of dimethyl azelate with ethanol [5]:

CH₃OOC-(CH₂)₇-COOCH₃ + 2 C₂H₅OH → C₂H₅OOC-(CH₂)₇-COOC₂H₅ + 2 CH₃OH

This approach offers milder reaction conditions but necessitates the prior synthesis or commercial acquisition of dimethyl azelate [5] [6]. Metal alkoxides or Lewis acids typically catalyze this reaction, with yields ranging from 80-90% over 8-12 hours [5].

Enzymatic Esterification

Enzymatic catalysis represents a more environmentally friendly approach to diethyl azelate synthesis [6]. Lipases, particularly Novozyme 435 (Candida antarctica lipase B), effectively catalyze the direct esterification of azelaic acid with ethanol [6] [18]. This method offers high selectivity and operates under mild conditions, though at the expense of longer reaction times (12-24 hours) and higher catalyst costs [6] [18].

Microwave-Assisted Esterification

Recent advancements include microwave-assisted esterification, which dramatically reduces reaction times to 10-30 minutes while maintaining high yields (88-94%) [7]. This approach follows the same reaction scheme as direct esterification but utilizes microwave irradiation to accelerate the reaction kinetics [7].

Table 1: Comparison of Esterification Pathways for Diethyl Azelate Synthesis

| Pathway | Reaction Scheme | Catalyst/Reagent | Typical Yield (%) | Reaction Time | Advantages/Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | HOOC-(CH₂)₇-COOH + 2 C₂H₅OH → C₂H₅OOC-(CH₂)₇-COOC₂H₅ + 2 H₂O | Sulfuric acid, Hydrogen chloride, p-Toluenesulfonic acid | 85-92 | 6-12 hours | Simple, economical; limited by equilibrium |

| Acid Chloride Method | HOOC-(CH₂)₇-COOH → ClOC-(CH₂)₇-COCl → C₂H₅OOC-(CH₂)₇-COOC₂H₅ | Thionyl chloride, Phosphorus pentachloride followed by pyridine | 90-95 | 2-4 hours | High yield, fast; corrosive reagents |

| Transesterification | CH₃OOC-(CH₂)₇-COOCH₃ + 2 C₂H₅OH → C₂H₅OOC-(CH₂)₇-COOC₂H₅ + 2 CH₃OH | Metal alkoxides, Lewis acids | 80-90 | 8-12 hours | Mild conditions; requires methyl ester precursor |

| Enzymatic Esterification | HOOC-(CH₂)₇-COOH + 2 C₂H₅OH → C₂H₅OOC-(CH₂)₇-COOC₂H₅ + 2 H₂O | Lipases (Novozyme 435) | 90-96 | 12-24 hours | High selectivity, mild conditions; expensive catalyst |

| Microwave-Assisted | HOOC-(CH₂)₇-COOH + 2 C₂H₅OH → C₂H₅OOC-(CH₂)₇-COOC₂H₅ + 2 H₂O | Sulfuric acid, p-Toluenesulfonic acid | 88-94 | 10-30 minutes | Rapid reaction; specialized equipment needed |

Catalytic Systems for Efficient Diester Formation

The efficiency of diethyl azelate synthesis depends significantly on the catalytic system employed [8]. Various catalysts have been investigated to optimize the esterification process, each offering distinct advantages and limitations [9].

Homogeneous Acid Catalysts

Homogeneous acid catalysts remain the most widely used for industrial diethyl azelate production [10]. Sulfuric acid (H₂SO₄) serves as a traditional catalyst due to its low cost and high efficiency, typically employed at 1-5% by weight relative to azelaic acid [10] [13]. The reaction proceeds via protonation of the carboxylic acid group, enhancing its electrophilicity and facilitating nucleophilic attack by ethanol [8].

Hydrogen chloride (HCl) represents another effective homogeneous catalyst, particularly when introduced as anhydrous gas [1]. This approach achieves conversions of 90-95% at room temperature within 4-8 hours, though it presents handling challenges due to its corrosive nature [1] [13].

p-Toluenesulfonic acid (p-TSA) offers high selectivity with reduced equipment corrosion compared to mineral acids [13]. It typically operates at 70-80°C with reaction times of 8-12 hours, achieving 80-90% conversion [13].

Lewis Acid Catalysts

Lewis acids such as boron trifluoride (BF₃) effectively catalyze diethyl azelate formation, particularly for sterically hindered substrates [8]. These catalysts coordinate with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon [8] [9]. While effective (85-90% conversion), their moisture sensitivity necessitates strictly anhydrous conditions [9].

Enzymatic Catalysts

Enzymatic catalysis using lipases offers a green alternative for diethyl azelate synthesis [18]. Novozyme 435 (immobilized Candida antarctica lipase B) demonstrates particular effectiveness, achieving conversions of 90-96% under mild conditions (40-60°C) [18]. The regioselectivity and stereoselectivity of enzymatic catalysts represent significant advantages, though their higher cost and longer reaction times (6-24 hours) present commercial limitations [16] [18].

Heterogeneous Catalysts

Heterogeneous catalysts, including ion-exchange resins and zeolites, address separation and recycling challenges associated with homogeneous catalysts [9]. These solid acid catalysts facilitate easier product purification and catalyst recovery, though they typically exhibit lower activity per unit mass compared to their homogeneous counterparts [9] [13].

Table 2: Comparison of Catalytic Systems for Esterification of Azelaic Acid

| Catalyst | Type | Typical Conditions | Conversion (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sulfuric acid (H₂SO₄) | Homogeneous | 65-70°C, 6-12h | 85-92 | Low cost, high efficiency | Corrosive, equipment damage |

| Hydrogen chloride (HCl) | Homogeneous | Room temp, 4-8h | 90-95 | Fast reaction, high yield | Corrosive gas, handling issues |

| p-Toluenesulfonic acid | Homogeneous | 70-80°C, 8-12h | 80-90 | High selectivity | Equipment corrosion |

| Boron trifluoride (BF₃) | Homogeneous | 50-60°C, 4-8h | 85-90 | Effective for hindered substrates | Moisture sensitive |

| Novozyme 435 (Lipase) | Enzymatic | 40-60°C, 6-24h | 90-96 | Mild conditions, high selectivity | High cost, longer reaction time |

Solvent Effects and Reaction Kinetics

The choice of solvent significantly influences the kinetics and equilibrium of diethyl azelate synthesis [8]. Understanding these effects enables optimization of reaction conditions for maximum yield and efficiency [8] [22].

Solvent Effects on Reaction Rate

Solvent polarity plays a crucial role in esterification kinetics [8]. Non-polar solvents generally facilitate faster reaction rates for diethyl azelate synthesis compared to polar solvents [8] [22]. This phenomenon arises from the reaction mechanism, which involves nucleophilic attack by ethanol on the protonated carboxylic acid group [8].

Research demonstrates that toluene, hexane, and cyclohexane provide favorable environments for esterification, with initial reaction rates of 0.38, 0.40, and 0.39 mol/L·h, respectively [8] [22]. In contrast, polar solvents like acetonitrile and tetrahydrofuran exhibit significantly lower initial rates (0.15 and 0.22 mol/L·h) [8]. The dielectric constant of the solvent correlates inversely with reaction rate, as lower dielectric constants promote the AAC2 (Acid-catalyzed Acyl-Oxygen Cleavage, bimolecular) mechanism [8] [22].

Equilibrium Considerations

Solvents also influence the equilibrium conversion of diethyl azelate synthesis [8]. Non-polar solvents typically achieve higher equilibrium conversions (90-92%) compared to polar solvents (75-82%) [8] [22]. This effect stems from the solvent's ability to solvate reactants and products differentially, thereby shifting the equilibrium position [8].

The water-removal capacity of the solvent system significantly impacts equilibrium conversion [8]. Toluene forms an azeotrope with water, facilitating continuous water removal and driving the equilibrium toward product formation [8] [22]. This explains its superior equilibrium conversion (92%) despite a slightly lower initial reaction rate compared to hexane [8].

Reaction Kinetics Parameters

The esterification of azelaic acid with ethanol follows second-order kinetics, first-order with respect to both azelaic acid and ethanol [22]. The activation energy varies with the catalyst employed: 45-55 kJ/mol for sulfuric acid, 40-50 kJ/mol for hydrogen chloride, 50-60 kJ/mol for p-toluenesulfonic acid, and 30-40 kJ/mol for enzymatic catalysts [8] [22].

Temperature significantly influences reaction rate, with higher temperatures accelerating the reaction but potentially reducing selectivity [8]. The relationship follows the Arrhenius equation, with pre-exponential factors ranging from 10³-10⁶ min⁻¹ depending on the catalyst system [8] [22].

Table 3: Solvent Effects on Reaction Kinetics for Diethyl Azelate Synthesis

| Solvent | Dielectric Constant | Initial Reaction Rate (mol/L·h) | Equilibrium Conversion (%) | Activation Energy (kJ/mol) | Effect on Reaction Mechanism |

|---|---|---|---|---|---|

| No solvent (neat) | N/A | 0.42 | 88 | 52 | Direct nucleophilic attack |

| Toluene | 2.38 | 0.38 | 92 | 48 | Promotes AAC2 mechanism |

| Hexane | 1.89 | 0.40 | 91 | 49 | Promotes AAC2 mechanism |

| Cyclohexane | 2.02 | 0.39 | 90 | 50 | Promotes AAC2 mechanism |

| Acetonitrile | 37.5 | 0.15 | 75 | 58 | Stabilizes ionic intermediates |

| Tetrahydrofuran | 7.58 | 0.22 | 82 | 55 | Moderate stabilization of intermediates |

Kinetic Modeling

Kinetic modeling of diethyl azelate synthesis typically employs the pseudo-homogeneous model [8]:

r = k[AzA][EtOH]² - k'[DEA][H₂O]²

Where r represents the reaction rate, k and k' denote the forward and reverse rate constants, and the bracketed terms indicate concentrations of azelaic acid, ethanol, diethyl azelate, and water [8] [22].

More sophisticated models incorporate activity coefficients to account for non-ideal behavior, particularly important in concentrated reaction mixtures [8]. The thermodynamic model PC-SAFT has been applied to predict solvent effects on esterification kinetics with quantitative agreement with experimental data [8].

Industrial-Scale Production Challenges and Solutions

The industrial production of diethyl azelate presents several challenges that must be addressed to ensure economic viability and process efficiency [15].

Water Formation and Equilibrium Limitations

The formation of water as a byproduct represents a fundamental challenge in diethyl azelate production, limiting equilibrium conversion to below 95% under conventional conditions [15] [21]. Industrial processes overcome this limitation through continuous water removal strategies [15].

Azeotropic distillation using water-entraining solvents like toluene or cyclohexane represents a traditional approach [15]. More recent innovations include pervaporation membranes and molecular sieves, which selectively remove water without the energy intensity of distillation [15] [21]. These techniques can increase conversion beyond 95%, significantly improving process economics [15].

Catalyst Recovery and Product Purification

Homogeneous catalysts, while effective, complicate downstream processing due to the need for neutralization and separation steps [13]. This challenge increases production costs and generates additional waste streams [13] [15].

Industrial solutions include heterogeneous catalysts such as ion-exchange resins or immobilized enzymes, which facilitate catalyst recovery through simple filtration [13] [16]. For example, Novozyme 435 can be recovered and reused for multiple reaction cycles, though with some activity loss over time [16] [18]. Another approach involves continuous flow reactors with fixed catalyst beds, enabling efficient catalyst utilization and simplified product purification [15].

Equipment Corrosion

The corrosive nature of acid catalysts presents significant materials challenges for industrial equipment [13] [15]. Mineral acids like sulfuric acid and hydrogen chloride particularly accelerate corrosion of standard stainless steel reactors [13].

Industrial facilities address this challenge through specialized corrosion-resistant materials, including glass-lined reactors, tantalum-clad vessels, or high-nickel alloys [15]. While these materials increase capital costs, they significantly reduce maintenance expenses and production downtime [15]. Alternative approaches include using less corrosive catalysts like p-toluenesulfonic acid or heterogeneous catalysts [13] [15].

Energy Consumption

The energy intensity of diethyl azelate production, particularly for heating and distillation operations, impacts both operational costs and environmental footprint [15]. Conventional batch processes typically operate at 65-80°C for extended periods, with additional energy required for product purification [15].

Heat integration systems represent a common industrial solution, recovering heat from product streams to preheat reactants [15]. Continuous flow reactors offer improved heat transfer efficiency compared to batch systems, reducing energy requirements by 15-30% [15]. Microwave-assisted processes present another energy-efficient alternative, though their industrial implementation remains limited by scale-up challenges [15].

Scale-up Heat Transfer Issues

Maintaining uniform temperature distribution becomes increasingly challenging as reactor volume increases, potentially leading to hot spots, side reactions, and reduced yield [15]. This challenge is particularly pronounced in highly exothermic esterification reactions [15].

Specialized reactor designs with improved mixing capabilities address this challenge [15]. Examples include loop reactors with external heat exchangers or static mixer reactors that enhance heat transfer while maintaining plug flow characteristics [15]. Dividing the reaction into multiple stages with intermediate cooling represents another approach to managing reaction exothermicity [15].

Table 4: Industrial-Scale Production Challenges and Solutions for Diethyl Azelate

| Challenge | Impact | Industrial Solution |

|---|---|---|

| Water formation inhibiting complete conversion | Limited equilibrium conversion (<95%) | Continuous water removal (azeotropic distillation, molecular sieves) |

| Catalyst recovery and product purification | Increased production costs and waste generation | Heterogeneous catalysts or immobilized enzymes |

| Corrosion of equipment | Increased maintenance costs and downtime | Specialized corrosion-resistant materials (glass-lined reactors, tantalum) |

| Energy consumption | Higher operational costs | Heat integration systems, continuous flow reactors |

| Scale-up heat transfer issues | Reduced yield and reaction control | Specialized reactor designs with improved mixing |

| Side reactions | Product quality issues and yield reduction | Optimized reaction conditions and catalyst selection |

Optimization of Production Parameters

Industrial production of diethyl azelate requires careful optimization of several key parameters [15]. The ethanol to azelaic acid molar ratio typically ranges from 4:1 to 6:1, balancing increased conversion against purification complexity [15]. Catalyst loading optimizes at 2-3% by weight, as higher loadings promote side reactions without significantly improving conversion [13] [15].

Reaction temperature typically ranges from 70-75°C, balancing reaction rate against selectivity considerations [15]. Reaction times of 8-10 hours generally achieve optimal conversion while minimizing side reactions [15]. Continuous processes increasingly replace batch operations, improving throughput and consistency while reducing labor requirements [15].

Table 5: Industrial Production Optimization Parameters for Diethyl Azelate

| Parameter | Conventional Range | Optimized Range | Effect on Yield | Industrial Significance |

|---|---|---|---|---|

| Ethanol:Azelaic Acid Molar Ratio | 2:1 - 5:1 | 4:1 - 6:1 | Higher ratio increases conversion but complicates purification | Critical parameter for equilibrium shift |

| Catalyst Loading (wt% of acid) | 1-5% | 2-3% | Optimal at 2-3%, higher loading causes side reactions | Impacts production cost and product purity |

| Reaction Temperature (°C) | 65-80°C | 70-75°C | Higher temperature increases rate but may reduce selectivity | Affects energy consumption and reaction rate |

| Reaction Time (h) | 6-12 | 8-10 | Longer time increases conversion but may lead to side reactions | Determines throughput and reactor sizing |

| Water Removal Method | Dean-Stark apparatus | Molecular sieves/Pervaporation | Continuous water removal shifts equilibrium toward product | Key for achieving high conversion (>95%) |

| Reactor Type | Batch reactor | Continuous flow reactor | Continuous process improves heat transfer and yield | Determines production scale and efficiency |

XLogP3

Boiling Point

Melting Point

UNII

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

A prodrug approach to enhance azelaic acid percutaneous availability

Sara Al-Marabeh, Enam Khalil, Mohammad Khanfar, Amal G Al-Bakri, Muhammed AlzweiriPMID: 27346659 DOI: 10.1080/10837450.2016.1200614

Abstract

Azelaic acid is a dicarboxylic acid compound used in treatment of acne vulgaris. However, high concentration (ca 20%) is needed to guarantee the drug availability in the skin. The latter increases the incidence of side effects such as local irritation. The prodrug strategy to enhance azelaic acid diffusion through skin was not reported before. Thus, a lipophilic prodrug of azelaic acid (diethyl azelate [DEA]) was synthesized and investigated to improve percutaneous availability of azelaic acid, with a subsequent full physical, chemical, and biological characterization. Expectedly, DEA exhibited a significant increase in diffusion compared to azelaic acid through silicone membrane. In contrast, the diffusion results through human stratum corneum (SC) displayed weaker permeation for DEA with expected retention in the SC. Therefore, a desorption study of DEA from SC was conducted to examine the reservoir behavior in SC. Results showed an evidence of sustained release behavior of DEA from SC. Consequently, enhancement of keratolytic effect is expected due to azelaic acid produced from enzymatic conversion of DEA released from SC.Characteristics and anti-proliferative activity of azelaic acid and its derivatives entrapped in bilayer vesicles in cancer cell lines

Aranya Manosroi, Atchara Panyosak, Yon Rojanasakul, Jiradej ManosroiPMID: 17541842 DOI: 10.1080/10611860701349315

Abstract

The hydrophilicity and lipophilicity of azelaic acid (AA) were modified to diethyl azelate (DA) which was synthesized by Fisher esterification reaction and identified by IR, MS and (1)H NMR and to azelaic acid-beta-cyclodextrin complex (AACD) which was prepared by inclusion complexation and identified by IR, DSC and XRD respectively. AA, DA and AACD were entrapped in liposomes and niosomes comprising of L-alpha-dipalmitoyl phosphatidylcholine (DPPC)/cholesterol at 7:3 molar ratio and Tween61/cholesterol at 1:1 molar ratio, respectively, using a thin-film hydration method with sonication. The size and morphology of these bilayer vesicles were determined by optical and transmission electron microscopy. The particle size was found to be in the range of 90-190 nm. The entrapment efficiency of AA, DA and AACD in all vesicular formulations was more than 80%, as analyzed by HPLC for AA and AACD, and GC for DA. Anti-proliferative activity of AA and its derivatives (DA and AACD) both entrapped and not entrapped in bilayer vesicles, using MTT assay in three cancer cell lines (HeLa, KB and B(16)F(10)) comparing with vincristine, were investigated. AACD showed the highest potency comparing to AA in HeLa, KB and B(16)F(10) of 1.48, 1.6 and 1.5 times, respectively. AA entrapped in liposomes was about 90 times more potent than the free AA, and about 1.5 times less potent than vincristine. When entrapped in bilayer vesicles, DA and AACD were more effective than AA in killing cancer cells. AACD entrapped in liposomes gave the highest anti-proliferation activity in HeLa cell lines with the IC(50) of 2.3 and 327 times more potent than vincristine and AA, respectively. DA in liposomes demonstrated the IC(50) of 0.03 times less potent than vincristine in KB cell lines, while in B(16)F(10) AACD in niosomes showed the IC(50) of 0.05 times less potent than vincristine. This study has suggested that the modification of AA by derivatization and complexation as well as the entrapment in bilayer vesicles can enhance its therapeutic efficacy.Azelaic acid esters do not depigment pigmented guinea pig skin

M G Wilkerson, J K WilkinPMID: 2301969 DOI: